molecular formula C3F3N3 B8663521 4,5,6-Trifluoro-1,2,3-triazine CAS No. 112291-51-7

4,5,6-Trifluoro-1,2,3-triazine

Cat. No. B8663521
Key on ui cas rn: 112291-51-7
M. Wt: 135.05 g/mol
InChI Key: JOENPVVANNJTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459245

Procedure details

31.9 g of 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid are condensed by the procedure of Example 1 with trifluorotriazine and then with morpholine. A diazo compound obtained in the usual manner by direct diazotisation of 38.3 g of 2-aminonaphthalene-1,5,7-trisulphonic acid is added to the resulting suspension of the monofluorotriazinyl compound at 5° to 10°, while simultaneously maintaining the pH at 7.0 to 7.5 by sprinkling in sodium bicarbonate. After coupling is complete, the dyestuff of the formula ##STR17## is salted out, filtered off with suction, dried and milled.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:7][C:8]=2O)[C:3]=1[S:17]([OH:20])(=[O:19])=[O:18].FC1N=NN=C(F)C=1F.N1CCOCC1>>[NH2:1][C:2]1[CH:11]=[CH:10][C:9]2[C:8]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:7][C:6]([S:13]([OH:16])(=[O:15])=[O:14])=[CH:5][C:4]=2[C:3]=1[S:17]([OH:20])(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
NC1=C(C2=CC(=CC(=C2C=C1)O)S(=O)(=O)O)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=NN=N1)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C=2C=C(C=C(C2C=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 38.3 g
YIELD: CALCULATEDPERCENTYIELD 200%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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